7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

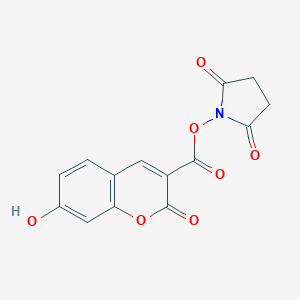

(2,5-dioxopyrrolidin-1-yl) 7-hydroxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO7/c16-8-2-1-7-5-9(13(19)21-10(7)6-8)14(20)22-15-11(17)3-4-12(15)18/h1-2,5-6,16H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEBWCYYRFZMTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420706 |

Source

|

| Record name | 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134471-24-2 |

Source

|

| Record name | 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is a blue fluorescent labeling reagent widely utilized in biological research and drug development.[1][2] As an amine-reactive derivative of 7-hydroxycoumarin-3-carboxylic acid, it readily conjugates to primary amines on proteins, peptides, nucleic acids, and other biomolecules to form stable amide bonds.[3][4][5] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and visualizations of key processes to facilitate its effective application in the laboratory.

Core Chemical Properties

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its successful implementation in experimental design. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉NO₇ | [6] |

| Molecular Weight | 303.22 g/mol | [3][6] |

| CAS Number | 134471-24-2 | [6][7] |

| Appearance | Off-white to yellow solid | [7][8] |

| Excitation Wavelength (λex) | 352 - 386 nm | [8] |

| Emission Wavelength (λem) | 407 - 448 nm (in 0.1 M Tris, pH 9.0) | [8] |

| Solubility | Soluble in DMF and DMSO | [7][8] |

| pKa | 7.09 ± 0.20 (most acidic) | [7] |

| Storage Conditions | -20°C, protected from light and moisture | [7] |

Reaction Mechanism and Experimental Protocols

The primary application of this compound is the covalent labeling of primary amines. The N-succinimidyl ester group reacts with the nucleophilic amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[5]

Detailed Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of this compound to a typical IgG antibody. Optimization may be required for other proteins or molecules.

Materials:

-

This compound

-

Protein to be labeled (e.g., IgG antibody)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0 (or other amine-free buffer such as PBS, with pH adjusted)[4][9]

-

Purification column (e.g., Sephadex G-25) or dialysis membrane[4][10]

-

Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Labeling Reaction:

-

Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10-20 fold molar excess of the dye to the protein. The optimal ratio should be determined empirically for each specific protein and desired degree of labeling.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[9] Alternatively, the reaction can be carried out at 4°C for a longer duration (e.g., overnight) for sensitive proteins.[5]

-

-

Reaction Quenching (Optional):

-

To terminate the labeling reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using the absorbance of the protein (typically at 280 nm) and the dye at its absorbance maximum.

-

-

Storage:

-

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a cryoprotectant such as glycerol may be beneficial for frozen storage.

-

Visualizations

To further clarify the chemical processes and workflow, the following diagrams are provided.

Caption: Reaction of this compound with a primary amine.

Caption: Experimental workflow for protein labeling with this compound.

Caption: Signaling pathway for the application of a labeled molecule in a biological system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 3. N-Succinimidyl 7-hydroxycoumarin-3-carboxylate | TargetMol [targetmol.com]

- 4. biotium.com [biotium.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. This compound | C14H9NO7 | CID 5706554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 134471-24-2 [m.chemicalbook.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. glenresearch.com [glenresearch.com]

- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to the Synthesis of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester, a widely used amine-reactive blue fluorescent dye for labeling proteins, peptides, and nucleic acids.[1] The document details the necessary precursors, reaction schemes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the core fluorophore, 7-Hydroxycoumarin-3-carboxylic acid. The second step is the activation of the carboxylic acid group with N-hydroxysuccinimide to yield the amine-reactive N-succinimidyl (NHS) ester.

References

A Technical Guide to the Mechanism of Action of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester, a widely utilized blue fluorescent probe. This document provides a comprehensive overview of its chemical properties, reaction kinetics, and practical applications in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Nucleophilic Acyl Substitution

This compound is an amine-reactive fluorescent labeling reagent.[1][2][3] Its mechanism of action is centered around a classic organic chemistry reaction: nucleophilic acyl substitution.[4] The key components involved in this mechanism are:

-

The Fluorophore: 7-Hydroxycoumarin-3-carboxylic acid is a fluorescent molecule that emits blue light upon excitation.[1]

-

The Activating Group: The N-succinimidyl ester (NHS ester) is a highly reactive group that readily reacts with primary amines.[4]

-

The Target: Primary amines (-NH2), commonly found on biomolecules such as the side chains of lysine residues in proteins and on amino-modified nucleic acids, serve as the nucleophile.[5][6]

The reaction proceeds as follows: the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, covalent amide bond between the coumarin fluorophore and the target molecule.[4]

Quantitative Data Presentation

The efficiency of the labeling reaction is critically dependent on several factors, most notably the pH of the reaction medium. The following tables summarize key quantitative data to aid in experimental design and optimization.

Table 1: Hydrolytic Stability of N-Hydroxysuccinimidyl Esters as a Function of pH

The NHS ester is susceptible to hydrolysis, a competing reaction where water acts as the nucleophile, cleaving the ester and rendering it inactive. The rate of hydrolysis is highly pH-dependent, increasing significantly with rising pH.[3][7]

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0 °C | 4-5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | 4 °C | ~1 hour |

| 8.5 | Room Temperature | 125-180 minutes |

| 8.6 | 4 °C | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Data compiled from multiple sources.[3][7]

Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis

While a higher pH increases the rate of the desired aminolysis reaction by ensuring the primary amine is deprotonated and thus more nucleophilic, it also accelerates the competing hydrolysis reaction. However, the rate of aminolysis is generally favored over hydrolysis in the optimal pH range.[1][4][8] A study on surface-immobilized NHS esters found the heterogeneous aminolysis rate constant to be over three orders of magnitude lower than the heterogeneous hydrolysis rate constant, highlighting the importance of optimizing reaction conditions to favor aminolysis.[1][4][8]

Table 3: Fluorescence Properties of 7-Hydroxycoumarin-3-carboxamide Derivatives

The fluorescence properties of the final conjugate are crucial for its application. The quantum yield and molar extinction coefficient determine the brightness of the labeled molecule.

| Derivative | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

| 7-Hydroxycoumarin-3-carboxylic acid | 352 nm | 407 nm | Not Specified | Not Specified |

| 7-Hydroxycoumarin-3-carboxamide (general) | ~386 nm | ~448 nm | Not Specified | Not Specified |

| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | Not Specified | Not Specified | 37,000 M⁻¹cm⁻¹ | 0.84 |

| 7-Hydroxycoumarin derivative 7 | 355 nm | 455 nm | Not Specified | 0.32 |

Data compiled from multiple sources.[9][10][11]

Experimental Protocols

The following is a generalized protocol for labeling a protein with this compound. Optimization is often necessary for specific proteins and applications.

Materials:

-

Protein to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[6][12]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the NHS Ester Stock Solution:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

-

-

Perform the Labeling Reaction:

-

Quench the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.

-

-

Purify the Conjugate:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Determine the Degree of Labeling (DOL):

-

The DOL, the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at the absorbance maximum of the protein (typically 280 nm) and the fluorophore.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the mechanism and application of this compound.

Caption: Nucleophilic attack of a primary amine on the NHS ester.

Caption: A typical workflow for protein labeling.

Caption: The effect of pH on aminolysis and hydrolysis rates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 3. benchchem.com [benchchem.com]

- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-羟基香豆素-3-羧酸 N -琥珀酰亚胺酯 suitable for fluorescence, ≥95.0% (coupling assay to aminopropyl silica gel) | Sigma-Aldrich [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | 134471-24-2 [m.chemicalbook.com]

7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester excitation and emission spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties and applications of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester, a widely utilized blue fluorescent probe. This document details its excitation and emission spectra, provides experimental protocols for its characterization and use, and presents visual workflows for its application in molecular labeling.

Core Photophysical Properties

This compound is an amine-reactive fluorescent dye belonging to the coumarin family. It is extensively used for the covalent labeling of proteins and nucleic acids.[1][2] The N-succinimidyl ester moiety reacts with primary amines on target molecules to form stable amide bonds.

The fluorescence of coumarin dyes is often sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation. Generally, in more polar solvents, a red-shift (bathochromic shift) in the emission spectrum is observed due to the stabilization of the more polar excited state.

Spectral Data Summary

The following table summarizes the key spectral properties of this compound and its parent compound.

| Compound | Excitation Maxima (λex) | Emission Maxima (λem) | Solvent/Buffer Conditions | Reference |

| This compound | 386 nm | 448 nm | 0.1 M Tris, pH 9.0 | [3] |

| Amine Reactive Coumarin Dyes (general) | 381-450 nm (Violet) | 381-450 nm (Violet) | Not Specified | [2] |

| 7-Hydroxycoumarin-3-carboxylic acid | 352 nm | 407 nm | Not Specified | [4] |

Experimental Protocols

Protocol for Determining Fluorescence Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Phosphate-Buffered Saline (PBS))

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the dye (e.g., 1-10 mM) in anhydrous DMSO.

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution in the solvent of interest (e.g., 0.1 M Tris pH 9.0, PBS, or ethanol). The final concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation wavelength.

-

Absorbance Spectrum Measurement: Record the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorbance maximum (λabs).

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 450 nm).

-

Scan a range of excitation wavelengths (e.g., 300-420 nm).

-

The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 400-600 nm).

-

The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

-

-

Data Analysis: Correct the spectra for instrument response and solvent background.

Protocol for Protein Labeling

This protocol provides a general procedure for labeling proteins with this compound.

Materials:

-

Protein to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous DMSO

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Prepare Dye Stock Solution: Dissolve the succinimidyl ester in anhydrous DMSO to a concentration of 1-10 mg/mL immediately before use.

-

Labeling Reaction: Add a calculated molar excess of the dye solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically but a starting point of 10-20 fold molar excess is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λabs of the dye.

Visualizing Workflows and Applications

Protein Labeling and Purification Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound and purifying the resulting conjugate.

Caption: Workflow for protein conjugation with this compound.

Conceptual Application in a FRET-Based Assay

This compound can be used as a donor fluorophore in Förster Resonance Energy Transfer (FRET) based assays to study molecular interactions. The following diagram illustrates a conceptual FRET-based assay to detect protease activity.

Caption: Conceptual diagram of a FRET-based protease assay using a coumarin donor.

References

- 1. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound fluorescence, = 95.0 coupling assay to aminopropyl silica gel 134471-24-2 [sigmaaldrich.com]

- 4. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

A Technical Guide to the Photophysical Properties of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum yield and photostability of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester, a widely used blue fluorescent labeling reagent. Due to the limited availability of direct quantitative data for the N-succinimidyl ester, this document leverages data from its parent compound, 7-Hydroxycoumarin-3-carboxylic acid, and structurally similar amide derivatives to provide a comprehensive understanding of its expected photophysical behavior.

Spectroscopic and Photophysical Properties

This compound is an amine-reactive derivative of 7-hydroxycoumarin-3-carboxylic acid, designed for the covalent labeling of proteins and other biomolecules.[1] The spectroscopic properties of coumarin dyes are known to be sensitive to their environment, including solvent polarity and pH.

Spectroscopic Data

The excitation and emission maxima of 7-Hydroxycoumarin-3-carboxylic acid and its N-succinimidyl ester are summarized in the table below. It is important to note that the succinimidyl ester is a transient labeling reagent; the photophysical properties of the final conjugate will be more aligned with those of 7-hydroxycoumarin-3-carboxamides.

| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions |

| 7-Hydroxycoumarin-3-carboxylic acid | 352 nm | 407 nm | Not specified |

| This compound | 386 nm | 448 nm | 0.1 M Tris, pH 9.0 |

Table 1: Spectroscopic properties of 7-Hydroxycoumarin-3-carboxylic acid and its N-succinimidyl ester.[2][3]

Fluorescence Quantum Yield

| Compound | Quantum Yield (Φf) | Solvent/Conditions |

| 3-substituted 7-hydroxycoumarin derivative 6d | 0.25 | PBS, pH 7.4 |

| 3-substituted 7-hydroxycoumarin derivative 7 | 0.32 | PBS, pH 7.4 |

| 6-fluoro-7-hydroxycoumarin-3-carboxamide (hexyl amide) | 0.84 | PBS (1% DMSO) |

| AF 343 (Coumarin)-X-NHS ester (a comparable coumarin NHS ester) | 0.63 | Not specified |

Table 2: Fluorescence quantum yields of structurally similar 7-hydroxycoumarin-3-carboxamides and a comparable coumarin NHS ester for comparative analysis.[4][5][6][7]

Photostability

Photostability, or the resistance to photobleaching, is a crucial characteristic for fluorescent probes, especially in applications requiring prolonged or intense illumination. The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), where a lower value indicates higher stability.[4] Generally, coumarin dyes are known to be more susceptible to photobleaching compared to other classes of dyes like rhodamines.

| Coumarin Derivative | Photobleaching Quantum Yield (Φb) | Solvent/Conditions |

| Coumarin 120 | 4.3 x 10⁻⁴ | Aqueous solution |

| Coumarin 102 | 4.3 x 10⁻⁴ | Aqueous solution |

| Coumarin 307 | 1.8 x 10⁻³ | Aqueous solution |

| Coumarin 39 | 1.2 x 10⁻³ | Aqueous solution |

Table 3: Photobleaching quantum yields for various coumarin derivatives, providing a general reference for the photostability of this class of fluorophores.[4]

Experimental Protocols

Accurate determination of fluorescence quantum yield and photostability requires standardized experimental procedures. The following sections outline the methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

-

Sample of interest (this compound or its conjugate)

-

High-purity solvent (e.g., ethanol, PBS)

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each solution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.

-

The excitation and emission slit widths should be kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear and pass through the origin.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

-

-

Measurement of Photostability (Photobleaching Quantum Yield)

This protocol describes the determination of the photobleaching quantum yield by monitoring the decay of fluorescence intensity under continuous illumination.

Materials and Equipment:

-

Spectrofluorometer with a time-drive mode

-

Continuous wave (CW) laser or a stable high-intensity lamp as the excitation source

-

Quartz cuvette

-

Stirring bar and magnetic stirrer

Procedure:

-

Sample Preparation: Prepare a solution of the fluorescent probe in the desired solvent and place it in the quartz cuvette with a small stirring bar.

-

Initial Fluorescence Measurement: Record the initial fluorescence intensity (I₀) at the emission maximum.

-

Photobleaching: Continuously illuminate the sample with the excitation light while stirring to ensure uniform exposure.

-

Fluorescence Decay Monitoring: Record the fluorescence intensity (I) as a function of time (t) until it has significantly decreased (e.g., to 50% of the initial intensity).

-

Data Analysis: The photobleaching quantum yield (Φb) can be determined from the rate of fluorescence decay. The decay often follows first-order kinetics, and Φb can be calculated using appropriate models that take into account the photon flux and the molar extinction coefficient of the dye.

Visualizations

Labeling Reaction Workflow

This compound is primarily used to label primary amines on biomolecules such as proteins. The succinimidyl ester reacts with the amine to form a stable amide bond, covalently attaching the fluorescent coumarin moiety to the target molecule.

General Photobleaching Pathway of Coumarin Dyes

The photobleaching of coumarin dyes, like many fluorophores, often proceeds from the excited triplet state. After excitation to the singlet state, the molecule can undergo intersystem crossing to the triplet state. This long-lived triplet state is highly reactive and can interact with molecular oxygen or other molecules in the environment, leading to irreversible chemical modification and loss of fluorescence.

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules. While direct quantitative data on its quantum yield and photostability are scarce, analysis of its parent acid and structurally similar amide derivatives suggests that its conjugates will exhibit moderate to high fluorescence quantum yields. Researchers should be aware of the general susceptibility of coumarin dyes to photobleaching and employ appropriate experimental controls and imaging conditions to mitigate this effect. The provided experimental protocols offer a framework for the characterization of these important photophysical parameters in specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 3. This compound fluorescence, = 95.0 coupling assay to aminopropyl silica gel 134471-24-2 [sigmaaldrich.com]

- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester

CAS Number: 134471-24-2

This technical guide provides a comprehensive overview of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester, a widely used blue fluorescent labeling reagent. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, experimental protocols for its application, and its role in biological imaging.

Core Compound Information

This compound is an amine-reactive fluorescent dye. The N-succinimidyl (NHS) ester moiety readily reacts with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.[1][2][3] This reaction covalently attaches the blue-fluorescent 7-hydroxycoumarin-3-carboxamide fluorophore to the target molecule.

Synonyms:

-

(2,5-dioxopyrrolidin-1-yl) 7-hydroxy-2-oxochromene-3-carboxylate

-

N-Succinimidyl 7-hydroxycoumarin-3-carboxylate

-

Umbelliferone-3-carboxylic acid N-succinimidyl ester[3]

Physicochemical and Spectroscopic Properties

The intrinsic properties of this reagent are crucial for its effective use in labeling and detection experiments. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 134471-24-2 | [2][3] |

| Molecular Formula | C₁₄H₉NO₇ | [2] |

| Molecular Weight | 303.22 g/mol | |

| Appearance | Light orange to yellow to green powder | [2][3] |

| Purity | ≥95% | |

| Storage Conditions | -20°C, protected from light |

Table 2: Spectroscopic Properties

| Property | Value | Conditions | Source(s) |

| Excitation Wavelength (λex) | ~386 nm | 0.1 M Tris, pH 9.0 | |

| Emission Wavelength (λem) | ~448 nm | 0.1 M Tris, pH 9.0 | |

| Extinction Coefficient (ε) | ~37,000 M⁻¹cm⁻¹ | Conjugated N-hexyl amide in PBS | [4] |

| Quantum Yield (Φ) | ~0.84 | Conjugated N-hexyl amide in PBS | [4] |

Note: Extinction coefficient and quantum yield are for the N-hexyl amide derivative, which serves as a proxy for the fluorophore's properties after conjugation to a primary amine.

Experimental Protocols

The following is a detailed protocol for the fluorescent labeling of proteins with this compound. This protocol is a general guideline and may require optimization for specific proteins and applications.

Required Materials

-

This compound (CAS 134471-24-2)

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or HEPES)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with a preservative)

Labeling Procedure

-

Prepare Protein Solution:

-

Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

-

Characterization of the Conjugate (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorbance maximum, ~405 nm for the conjugate)[4].

-

Experimental Workflow Diagram

Caption: Workflow for protein labeling with this compound.

Mechanism of Action and Applications

The core of this reagent's utility lies in the reaction between the N-succinimidyl ester and primary amines. This reaction forms a stable amide bond, covalently linking the coumarin fluorophore to the target molecule.

Amine-Reactive Labeling Pathway

Caption: Reaction pathway for labeling primary amines with this compound.

Applications in Research

This fluorescent probe is a versatile tool for various applications in cell biology and drug development. Its blue fluorescence is suitable for multicolor imaging experiments.

A key application is the creation of fluorescently labeled biomolecules to study their localization and dynamics within living cells. For instance, derivatives of 7-hydroxycoumarin-3-carboxylic acid have been used to synthesize fluorescent taxoids.[4] These fluorescently tagged versions of the anticancer drug paclitaxel allow for the visualization and study of microtubules in living cells via fluorescence microscopy and flow cytometry.[4] This approach enables researchers to investigate the engagement of small molecule drugs with their intracellular protein targets.[4]

The fluorescence of 7-hydroxycoumarin derivatives can be sensitive to the local environment, which can be exploited in the development of probes for specific ions or to report on changes in the cellular microenvironment.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Succinimidyl 7-Hydroxycoumarin-3-carboxylate | 134471-24-2 | TCI AMERICA [tcichemicals.com]

- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

Umbelliferone-3-carboxylic acid N-succinimidyl ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Umbelliferone-3-carboxylic acid N-succinimidyl ester, a blue-fluorescent labeling reagent. This document covers its chemical structure, photophysical properties, and detailed protocols for its application in labeling biomolecules. It is designed to be a comprehensive resource for researchers in biochemistry, molecular biology, and drug discovery.

Core Concepts: Structure and Properties

Umbelliferone-3-carboxylic acid N-succinimidyl ester, also known as 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester, is a derivative of the natural product umbelliferone (7-hydroxycoumarin).[1] The key structural features are the coumarin core, which is responsible for its fluorescent properties, and the N-succinimidyl (NHS) ester group, which provides reactivity towards primary amines.[2][3][4] This amine-reactive functionality allows for the covalent attachment of the fluorescent coumarin moiety to proteins, peptides, and other biomolecules containing lysine residues or a free N-terminus.

The reaction of the NHS ester with a primary amine proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This labeling reaction is most efficient at a slightly alkaline pH (typically 8.0-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1]

Physicochemical and Photophysical Data

The key quantitative properties of Umbelliferone-3-carboxylic acid N-succinimidyl ester and its parent acid are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₉NO₇ | [2] |

| Molecular Weight | 303.22 g/mol | [2] |

| Excitation Wavelength (λex) | 386 nm (in 0.1 M Tris, pH 9.0) | |

| Emission Wavelength (λem) | 448 nm (in 0.1 M Tris, pH 9.0) | |

| Molar Extinction Coefficient (ε) | ~37,000 M⁻¹cm⁻¹ (for a related N-hexyl amide derivative) | [5] |

| Quantum Yield (Φ) | ~0.84 (for a related N-hexyl amide derivative) | [5] |

| CAS Number | 134471-24-2 | [2] |

Note: Molar extinction coefficient and quantum yield are for a closely related 6-fluoro-7-hydroxycoumarin-3-carboxamide derivative, as specific data for the NHS ester was not available. These values provide a reasonable estimate of the brightness of the fluorophore.

Synthesis of Umbelliferone-3-carboxylic acid N-succinimidyl ester

The synthesis of Umbelliferone-3-carboxylic acid N-succinimidyl ester is a two-step process starting from 7-hydroxycoumarin (umbelliferone).

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. This compound fluorescence, = 95.0 coupling assay to aminopropyl silica gel 134471-24-2 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Succinimidyl 7-hydroxycoumarin-3-carboxylate in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinimidyl 7-hydroxycoumarin-3-carboxylate, also known as 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester (NHS-Coumarin), is a pivotal tool in modern biochemistry and molecular biology. It is an amine-reactive fluorescent labeling agent prized for its bright blue fluorescence, relatively small size, and ability to form stable covalent bonds with biomolecules.[1][2][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, core applications, and detailed protocols for its use in a research setting.

At its core, the molecule consists of a 7-hydroxycoumarin fluorophore, which is responsible for its spectral properties, and an N-hydroxysuccinimide (NHS) ester functional group. This NHS ester is highly reactive toward primary amines, making it an excellent choice for labeling proteins, peptides, nucleic acids, and other amine-containing molecules.[4][5] Its versatility has led to widespread use in cellular imaging, flow cytometry, immunoassays, and as a critical component in the synthesis of advanced fluorescent probes for drug discovery.[1]

Chemical and Photophysical Properties

The utility of NHS-Coumarin is defined by its distinct chemical and photophysical characteristics. These properties are essential for designing and troubleshooting experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉NO₇ | [4] |

| Molecular Weight | 303.22 g/mol | [4][5] |

| CAS Number | 134471-24-2 | [4][5] |

| Appearance | Light orange to yellow/green powder/crystal | N/A |

| Excitation Max (λex) | ~386 nm | [4] |

| Emission Max (λem) | ~448 nm | [4] |

| Recommended Storage | -20°C, desiccated, protected from light | [4][5] |

| Solubility | Soluble in anhydrous DMSO or DMF | [6] |

Mechanism of Action: Amine-Reactive Labeling

NHS-Coumarin achieves covalent labeling through a well-characterized chemical reaction. The N-hydroxysuccinimide ester is an excellent leaving group. It readily reacts with nucleophilic primary amines—found at the N-terminus of proteins and on the side chains of lysine residues—under mild alkaline conditions (typically pH 8.3-8.5).[6][7] This reaction results in the formation of a highly stable amide bond, covalently linking the coumarin fluorophore to the target biomolecule, and the release of N-hydroxysuccinimide.[7]

Core Applications in Biochemistry

The unique properties of NHS-Coumarin make it a versatile tool for a wide range of biochemical applications.

-

Fluorescent Labeling of Biomolecules : This is its most common application. It is used to label proteins, peptides, and nucleic acids for visualization and tracking in various assays.[1][2]

-

Drug Discovery and Development : NHS-Coumarin serves as a key building block in the synthesis of more complex fluorescent probes.[1] These probes are instrumental in studying drug-target engagement, quantifying small molecule-protein interactions in living cells, and high-throughput screening.[1]

-

Cellular Imaging and Flow Cytometry : The bright blue fluorescence of the coumarin moiety is well-suited for detection by common filter sets used in fluorescence microscopy and flow cytometry, enabling sensitive detection and quantification of labeled cells or subcellular components.[1]

-

Förster Resonance Energy Transfer (FRET) : Coumarin dyes can serve as efficient donors in FRET pairs with acceptors like fluorescein (FAM). This allows for the design of assays to study molecular proximity, conformational changes in proteins, and protein-protein interactions.[8]

Quantitative Data Summary

The photophysical properties of coumarin derivatives can vary based on their substitution and solvent environment. The table below summarizes key data for 7-hydroxycoumarin and related derivatives.

| Compound/Derivative | λex (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction (ε) | Solvent/Conditions | Reference(s) |

| 7-Hydroxycoumarin-3-carboxylic acid, SE | 386 | 448 | Not Specified | Not Specified | 0.1 M Tris pH 9.0 | [4] |

| 7-Hydroxycoumarin | ~360 | ~450 | Not Specified | Not Specified | Aqueous (pH-sensitive) | [6] |

| Coumarin 343 X NHS | 437 | 477 | Not Specified | 39,000 M⁻¹cm⁻¹ | Not Specified | [9] |

| 7-ethylamino-8-bromocoumarin-3-carboxylic acid | 405 | 464 | 0.62 | Not Specified | Aqueous solution | [6] |

Experimental Protocols

Precise and reproducible labeling requires carefully controlled experimental conditions. Below are detailed protocols for labeling proteins and oligonucleotides.

General Protocol for Labeling Proteins

This protocol provides a general procedure for conjugating NHS-Coumarin to proteins, such as IgG antibodies.[6][10] Optimization may be required for specific proteins.

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

N-Succinimidyl 7-hydroxycoumarin-3-carboxylate

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS)

Procedure:

-

Prepare Protein Solution : Ensure the protein is in an amine-free buffer (like PBS). If the buffer contains primary amines (e.g., Tris), it must be exchanged. The ideal protein concentration is 2-10 mg/mL.[6]

-

Adjust pH : Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3-8.5. This is critical for efficient amine labeling.[6]

-

Prepare Dye Stock Solution : Immediately before use, allow the NHS-Coumarin vial to warm to room temperature. Dissolve the dye in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[6]

-

Labeling Reaction : While gently vortexing, add a 5- to 20-fold molar excess of the dissolved dye to the protein solution.[6]

-

Incubation : Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[6]

-

Purification : Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.[6]

-

Characterization : Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~386 nm (for the coumarin dye).[6][10]

Protocol for N-Terminal Protein Labeling

For more specific labeling at the N-terminus, particularly at an engineered N-terminal cysteine, a modified protocol involving a transesterification step can be used.[11][12]

Procedure:

-

Thioester Formation : First, the NHS-Coumarin is converted to a more selective thioester by reacting it with a thiol like mercaptoethanesulfonic acid (MESNa). This reaction is typically performed in a buffer like 100 mM HEPES (pH 6.8–7.0) for 3-6 hours at room temperature.[11][12]

-

Protein Preparation : The target protein, engineered to have an N-terminal cysteine residue, is prepared in a compatible buffer.[12]

-

Labeling Reaction : The pre-formed coumarin-thioester is added to the protein solution. The reaction proceeds via a mechanism similar to native chemical ligation, resulting in selective labeling at the N-terminal cysteine.[11]

-

Incubation and Purification : The reaction is incubated for up to 24 hours at room temperature, followed by purification as described in the general protocol.[12]

Conclusion

N-Succinimidyl 7-hydroxycoumarin-3-carboxylate is a robust and versatile fluorescent reagent that has become indispensable in biochemistry and drug development. Its straightforward, efficient amine-reactive chemistry, combined with the favorable photophysical properties of the coumarin core, provides a reliable method for generating fluorescently labeled biomolecules.[1][7] From tracking proteins in living cells to developing sophisticated probes for drug screening, NHS-Coumarin offers a powerful platform for illuminating complex biological processes. By understanding its properties and adhering to optimized protocols, researchers can effectively harness its capabilities to advance their scientific investigations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 4. This compound fluorescence, = 95.0 coupling assay to aminopropyl silica gel 134471-24-2 [sigmaaldrich.com]

- 5. N-Succinimidyl 7-hydroxycoumarin-3-carboxylate | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Coumarin 343 X NHS, 946123-12-2 | BroadPharm [broadpharm.com]

- 10. biotium.com [biotium.com]

- 11. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Amine-Reactive Fluorescent Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with amine-reactive fluorescent dyes. These powerful tools are instrumental in modern biological research and drug development, enabling the precise labeling and subsequent visualization of proteins, antibodies, and other biomolecules. This document details the core reaction mechanisms, provides extensive quantitative data for a range of commonly used dyes, and offers detailed experimental protocols for their successful application.

Fundamental Principles of Amine-Reactive Dyes

Amine-reactive fluorescent dyes are molecules that possess a reactive group capable of forming a stable covalent bond with primary amines (-NH₂). In biological contexts, the most readily available primary amines are found at the N-terminus of proteins and on the side chain of lysine residues.[1] This reactivity allows for the specific attachment of a fluorophore to a target protein, rendering it fluorescent and enabling its detection and tracking in various experimental setups.

The two most prevalent classes of amine-reactive functional groups are succinimidyl esters (also known as NHS esters) and isothiocyanates .

Succinimidyl Esters (SE or NHS Esters)

Succinimidyl esters are highly reactive towards primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[2][3] The reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.[4][5] NHS esters are widely favored for their high reactivity and the stability of the resulting amide linkage.[6]

Isothiocyanates

Isothiocyanates react with primary amines to form a stable thiourea linkage.[7][8] Similar to NHS esters, this reaction is favored at an alkaline pH.[9][10] While the resulting thiourea bond is stable, isothiocyanates are generally considered to be less reactive than NHS esters.[5]

Quantitative Data of Common Amine-Reactive Dyes

The selection of an appropriate fluorescent dye is critical and depends on the specific application, the available excitation and emission filters on the imaging system, and the intrinsic properties of the dye itself. Key parameters to consider are the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and quantum yield.

Below is a summary of the spectral properties of a selection of common amine-reactive fluorescent dyes.

| Dye Class | Specific Dye | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Cyanine Dyes | Cy3 | NHS Ester | 554 | 568 | 150,000 | 0.15 |

| Cy5 | NHS Ester | 649 | 670 | 250,000 | 0.20 | |

| Cy5.5 | NHS Ester | 675 | 694 | 250,000 | 0.28 | |

| Cy7.5 | NHS Ester | 788 | 808 | 250,000 | 0.12 | |

| Alexa Fluor Dyes | Alexa Fluor 350 | NHS Ester | 346 | 442 | 19,000 | 0.79 |

| Alexa Fluor 488 | NHS Ester | 495 | 519 | 71,000 | 0.92 | |

| Alexa Fluor 555 | NHS Ester | 555 | 565 | 150,000 | 0.10 | |

| Alexa Fluor 647 | NHS Ester | 650 | 668 | 239,000 | 0.33 | |

| FITC | Fluorescein Isothiocyanate | Isothiocyanate | 494 | 520 | 75,000 | 0.93 |

| Rhodamine Dyes | 5-TAMRA-SE | NHS Ester | 565 | 580 | 90,000 | 0.40 |

| BODIPY Dyes | BODIPY-FL | NHS Ester | 502 | 511 | 80,000 | 0.90 |

| BODIPY-581/591 | NHS Ester | 581 | 591 | 90,000 | 0.90 | |

| ATTO Dyes | ATTO 488 | NHS Ester | 501 | 523 | 90,000 | 0.80 |

| ATTO 550 | NHS Ester | 554 | 576 | 120,000 | 0.60 | |

| ATTO 647N | NHS Ester | 644 | 669 | 150,000 | 0.65 |

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The values presented here are for guidance and are based on publicly available data from various sources.[3][11][12][13][14]

Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins and antibodies with succinimidyl ester and isothiocyanate fluorescent dyes.

Protein Labeling with Succinimidyl Ester (NHS Ester) Dyes

This protocol is a general procedure for labeling proteins with NHS ester-functionalized fluorescent dyes.[2][4][6]

Materials:

-

Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)

-

Amine-reactive succinimidyl ester dye

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with a preservative)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Labeling Reaction:

-

Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point, but the optimal ratio should be determined experimentally.[4]

-

Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[7]

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[2] The labeled protein will elute first.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the dye (Aₘₐₓ).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.[4][14]

-

Antibody Labeling with Isothiocyanate Dyes (e.g., FITC)

This protocol provides a general procedure for labeling antibodies with isothiocyanate-functionalized fluorescent dyes like FITC.[9][10][16]

Materials:

-

Antibody (at least 2 mg/mL in an amine-free buffer)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium carbonate, pH 9.0-9.5

-

Quenching solution: 1.5 M hydroxylamine, pH 8.5 (optional)

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with a preservative)

Procedure:

-

Prepare the Antibody Solution:

-

Prepare the FITC Stock Solution:

-

Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.[16]

-

-

Labeling Reaction:

-

Quenching the Reaction (Optional):

-

To stop the reaction, you can add hydroxylamine to a final concentration of 0.15 M and incubate for 1 hour at room temperature.[5]

-

-

Purification:

-

Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the storage buffer.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm and 495 nm.

-

Calculate the DOL as described in the succinimidyl ester protocol, using the appropriate extinction coefficients for the antibody and FITC.[8]

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a typical experimental workflow.

Reaction Mechanisms

Caption: Reaction mechanisms of succinimidyl ester and isothiocyanate dyes with primary amines.

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for labeling proteins with amine-reactive dyes.

EGFR Signaling Pathway Investigation

Caption: Simplified EGFR signaling pathway initiated by a fluorescently labeled EGF ligand.

Flow Cytometry Workflow with Labeled Antibodies

References

- 1. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 13. spectra.arizona.edu [spectra.arizona.edu]

- 14. benchchem.com [benchchem.com]

- 15. ulab360.com [ulab360.com]

- 16. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is a blue fluorescent dye that serves as a versatile tool for the covalent labeling of proteins and other biomolecules. This amine-reactive probe readily conjugates to primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, forming a stable amide bond. The resulting fluorescently labeled proteins are instrumental in a variety of biological assays, including immunoassays, fluorescence microscopy, and Fluorescence Resonance Energy Transfer (FRET)-based studies of protein-protein interactions. These application notes provide detailed protocols for protein labeling and characterization, along with an example of its application in studying a specific cell signaling pathway.

Photophysical and Chemical Properties

A summary of the key photophysical and chemical properties of 7-Hydroxycoumarin-3-carboxylic acid and its derivatives is presented below. These values are essential for the quantitative analysis of labeled proteins.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~352-386 nm | |

| Emission Maximum (λem) | ~407-448 nm | |

| Molecular Weight (Ester) | 303.22 g/mol | [1] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |

| Target Residues | Primary amines (e.g., lysine, N-terminus) | [1] |

| Estimated Molar Extinction Coefficient (ε) of Conjugate | ~37,000 M⁻¹cm⁻¹ at ~405 nm | [Estimated based on a closely related derivative] |

| Estimated Quantum Yield (Φ) of Conjugate | ~0.84 | [Estimated based on a closely related derivative] |

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the steps for the covalent labeling of a protein with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate, pH 8.3-9.0

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.

-

-

Dye Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be done immediately before use.

-

-

Labeling Reaction:

-

Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein for optimal labeling is typically between 5:1 and 20:1 and should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the labeled protein, which can be identified by their blue fluorescence.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The degree of labeling, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

-

Absorbance Measurement:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin dye (~352 nm, A_max_).

-

-

Calculation:

-

The concentration of the protein is calculated using the following equation, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_protein_ where:

-

CF₂₈₀ is the correction factor (A₂₈₀ of the dye / A_max_ of the dye). For many blue fluorescent dyes, this is in the range of 0.1-0.3 and should be determined experimentally for the highest accuracy.

-

ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

-

-

The concentration of the bound dye is calculated as: Dye Concentration (M) = A_max_ / ε_dye_ where ε_dye_ is the molar extinction coefficient of the dye at its absorbance maximum.

-

The Degree of Labeling (DOL) is then the ratio of the dye concentration to the protein concentration: DOL = Dye Concentration / Protein Concentration

-

Application Example: Investigating the MIF-CD74 Signaling Pathway

7-Hydroxycoumarin derivatives have been utilized to study the Macrophage Migration Inhibitory Factor (MIF) signaling pathway. MIF is a cytokine that binds to the CD74 receptor, leading to the activation of downstream signaling cascades, including the ERK pathway, which promotes cell proliferation and survival.[2][3] Labeled antibodies can be used in various immunoassays to probe this pathway.

Experimental Workflow: Competitive ELISA to Screen for MIF-CD74 Interaction Inhibitors

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be employed to identify compounds that inhibit the interaction between MIF and its receptor CD74. In this setup, a 7-hydroxycoumarin labeled antibody that recognizes MIF can be used for detection.

Caption: Workflow for a competitive ELISA to screen for inhibitors of the MIF-CD74 interaction.

Signaling Pathway: Inhibition of MIF-induced ERK Phosphorylation

Compounds that disrupt the MIF-CD74 interaction can attenuate downstream signaling. A key event in this pathway is the phosphorylation of Extracellular signal-regulated kinase (ERK). A 7-hydroxycoumarin labeled antibody specific for phosphorylated ERK (p-ERK) could be used in a Western blot or cell-based ELISA to quantify the inhibitory effect of a test compound.

Caption: Inhibition of the MIF-CD74 signaling pathway by a 7-hydroxycoumarin derivative.

References

Application Notes and Protocols for 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of antibodies with 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester (CHCA-NHS), a blue fluorescent dye. This process is commonly used to prepare fluorescently labeled antibodies for various immunoassays, including fluorescence microscopy, flow cytometry, and Western blotting.[][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group of CHCA-NHS reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond.[4][5][6]

Overview of the Conjugation Process

The conjugation of this compound to an antibody involves three main stages: preparation of the antibody and dye, the conjugation reaction, and the purification of the resulting fluorescently labeled antibody. It is crucial to work in an amine-free environment to prevent the hydrolysis of the NHS ester and non-specific reactions.

Required Materials

Reagents:

-

Antibody to be labeled (in an amine-free buffer like PBS)

-

This compound (CHCA-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Purification/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Bovine Serum Albumin (BSA)

-

Sodium Azide

Equipment:

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Rotator or shaker

-

Spectrophotometer (for determining concentration and degree of labeling)

-

Gel filtration column (e.g., Sephadex G-25) or centrifugal ultrafiltration devices (10-30 kDa cutoff)[]

Experimental Protocols

Preparation of Reagents

Antibody Preparation:

-

The antibody solution should be at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).

-

If the antibody buffer contains amine-containing substances like Tris, glycine, or BSA, they must be removed. This can be achieved by dialysis against PBS or by using a centrifugal ultrafiltration device.[6]

CHCA-NHS Stock Solution Preparation:

-

Allow the vial of CHCA-NHS to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of CHCA-NHS in anhydrous DMSO.[7] This should be done immediately before use as NHS esters are moisture-sensitive.

Antibody Conjugation Reaction

-

Transfer the desired amount of antibody solution to a microcentrifuge tube.

-

Add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3-8.5) to the antibody solution to raise the pH, which is optimal for the reaction between the NHS ester and primary amines.[6][8]

-

Calculate the required volume of the CHCA-NHS stock solution. A molar excess of 10-20 fold of the dye to the antibody is a good starting point for optimization.

-

Add the calculated volume of the CHCA-NHS stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[6]

Purification of the Conjugated Antibody

It is essential to remove the unconjugated CHCA-NHS from the labeled antibody to avoid high background fluorescence.[][5]

Method 1: Gel Filtration Chromatography

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the protein with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will elute later.

-

Collect the fractions containing the labeled antibody.

Method 2: Centrifugal Ultrafiltration

-

Add the reaction mixture to a centrifugal ultrafiltration device with a molecular weight cutoff of 10-30 kDa.

-

Add an excess of PBS to the device and centrifuge according to the manufacturer's instructions.

-

Discard the flow-through, which contains the unconjugated dye.

-

Repeat the washing step with PBS at least three times to ensure complete removal of the free dye.

-

Recover the concentrated, purified labeled antibody from the device.

Characterization of the Conjugated Antibody

Determination of Protein Concentration

The concentration of the conjugated antibody can be determined by measuring the absorbance at 280 nm. A correction factor for the absorbance of the dye at 280 nm should be applied.

Corrected Antibody Concentration (mg/mL) = [A280 - (A_max_dye * CF)] / ε_protein

Where:

-

A280 is the absorbance of the conjugate at 280 nm.

-

A_max_dye is the absorbance of the conjugate at the maximum absorption wavelength of the dye (~386 nm for 7-hydroxycoumarin).

-

CF is the correction factor (A280 of the free dye / A_max of the free dye).

-

ε_protein is the extinction coefficient of the antibody at 280 nm (typically ~1.4 for IgG in mg/mL).

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or fluorophore-to-protein ratio (F/P ratio), indicates the average number of dye molecules conjugated to each antibody molecule.

DOL = (A_max_dye * Molar Mass_protein) / (ε_dye * Corrected Protein Concentration)

Where:

-

A_max_dye is the absorbance of the conjugate at the maximum absorption wavelength of the dye.

-

Molar Mass_protein is the molar mass of the antibody (e.g., ~150,000 g/mol for IgG).

-

ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

An optimal DOL is typically between 2 and 8. A very high DOL can lead to self-quenching of the fluorophore and may affect the antibody's binding affinity, while a low DOL will result in a weak signal.[9]

Storage of the Conjugated Antibody

Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and a bacteriostatic agent like sodium azide (to a final concentration of 0.02-0.05%).[6] For storage at -20°C, glycerol can be added to a final concentration of 50%.[6]

Data Presentation

| Parameter | Recommended Value/Range |

| Antibody Concentration for Labeling | 1-10 mg/mL |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6][8] |

| Molar Excess of CHCA-NHS to Antibody | 10-20 fold (optimization may be required) |

| Reaction Time | 1 hour at room temperature[6] |

| Purification Method | Gel Filtration (Sephadex G-25) or Centrifugal Ultrafiltration (10-30 kDa cutoff)[] |

| Optimal Degree of Labeling (DOL) | 2-8[9] |

| Storage Conditions | 4°C with BSA and sodium azide, or -20°C in 50% glycerol[6] |

| Spectral Properties of 7-Hydroxycoumarin-3-carboxylic acid | |

| Excitation Maximum (λex) | ~386 nm[10] |

| Emission Maximum (λem) | ~448 nm (in 0.1 M Tris pH 9.0)[10] |

Visualizations

Caption: Experimental workflow for antibody conjugation.

Caption: Chemical reaction of CHCA-NHS with an antibody.

References

- 2. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody labeling chemistries | Abcam [abcam.com]

- 6. biotium.com [biotium.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound fluorescence, = 95.0 coupling assay to aminopropyl silica gel 134471-24-2 [sigmaaldrich.com]

Application Notes and Protocols: 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is a blue fluorescent dye used for labeling proteins and nucleic acids.[1] This amine-reactive derivative of 7-hydroxycoumarin-3-carboxylic acid is a valuable tool in fluorescence microscopy, enabling the visualization and tracking of biomolecules within cellular environments. Its N-succinimidyl ester (NHS ester) moiety readily reacts with primary amino groups (-NH₂) present on proteins (such as the N-terminus and lysine residues) to form stable amide bonds.[2][3][4] This covalent labeling strategy is robust and widely used for preparing fluorescently-labeled antibodies and other proteins for a variety of applications in biological research, diagnostics, and drug development.[3]

Chemical and Spectroscopic Properties

Proper understanding of the chemical and spectral characteristics of this compound is crucial for its effective use in fluorescence microscopy.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₇ | |

| Molecular Weight | 303.22 g/mol | |

| CAS Number | 134471-24-2 | |

| Excitation Wavelength (λex) | 386 nm (in 0.1 M Tris pH 9.0) | |

| Emission Wavelength (λem) | 448 nm (in 0.1 M Tris pH 9.0) | |

| Storage Temperature | -20°C |

Principle of NHS Ester-Based Labeling

The core of the labeling technique lies in the reaction between the N-hydroxysuccinimidyl ester group of the dye and primary amines on the target biomolecule. This reaction is most efficient under slightly alkaline conditions (pH 8.0-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2] The NHS ester group is an excellent leaving group, facilitating the formation of a stable amide bond between the coumarin dye and the protein.

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

Protocol 1: Labeling of Antibodies

This protocol provides a general procedure for labeling IgG antibodies. Optimization may be required for other proteins.

Materials:

-

This compound

-

Antibody (IgG) solution (free of amine-containing stabilizers like Tris, BSA, or gelatin)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate (NaHCO₃) solution, pH 8.3-8.5

-

Purification column (e.g., gel filtration column like Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Antibody Solution:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL.

-

If the antibody is in a different buffer, exchange it with the labeling buffer.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mg/mL stock solution of the dye in fresh, anhydrous DMF or DMSO.[2]

-

-

Labeling Reaction:

-

Purification of the Labeled Antibody:

-

Prepare a gel filtration column according to the manufacturer's instructions.

-

Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.

-

Elute the fluorescently labeled antibody with PBS. The labeled antibody will typically elute first.

-

-

Determination of Degree of Labeling (DOL) (Optional):

-